2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one typically involves the reaction of 2-(methoxymethyl)piperidine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one is used in various scientific research applications, including:
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients.
Chemical Biology: The compound is used to study the interactions of small molecules with biological targets.
Medicinal Chemistry: Researchers use it to develop new therapeutic agents by modifying its structure to enhance biological activity and selectivity.
Industrial Chemistry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one depends on its specific application. In pharmaceutical research, it may act as a precursor to active compounds that interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways and molecular targets involved vary based on the derivative being studied.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one include other piperidine derivatives and chlorinated ketones. These compounds share structural similarities but differ in their specific functional groups and chemical properties. For example:
2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)propan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Chloro-1-(2-(ethyl)piperidin-1-yl)propan-1-one: Similar structure but with an ethyl group instead of a methoxymethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(11)10(13)12-6-4-3-5-9(12)7-14-2/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXNYVHOCABGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1COC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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